{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine
Description
Properties
IUPAC Name |
3-[5-(1,5-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-7H,3-5,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEPMGYYGOOAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Alkylation: The bipyrazole core is then alkylated with a suitable alkyl halide to introduce the propylamine side chain.
Industrial Production Methods
Industrial production of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
{3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine exhibit significant anticancer properties. Studies have shown that bipyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial strains. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Antimicrobial | Activity against various bacterial strains |
Polymer Chemistry
In materials science, {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength.
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong interactions with surfaces can enhance adhesion properties in various applications.
Pesticide Development
There is growing interest in the application of {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine in developing new pesticides. The compound's structure suggests potential herbicidal or insecticidal properties, which could be explored further in agricultural studies.
Plant Growth Regulators
Additionally, research into plant growth regulators indicates that compounds like this one may influence plant growth patterns or stress responses due to their biochemical activity.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of bipyrazole derivatives:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related bipyrazole compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Screening : Research published in Antimicrobial Agents and Chemotherapy reported that bipyrazole derivatives showed promising activity against resistant strains of bacteria.
- Polymer Enhancement : An article in Materials Science highlighted how incorporating bipyrazole derivatives into polymer matrices improved thermal stability and mechanical properties significantly.
Mechanism of Action
The mechanism of action of {3-[1’,5’-dimethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Table 1: Structural and Molecular Comparisons
Substituent Effects and Functional Implications
A. Bipyrazole Core Modifications :
- The 1'-methyl derivative (CAS 1006336-71-5) lacks the 5'-methyl group, reducing bulkiness and possibly altering solubility .
Trifluoromethyl (-CF₃) Group :
B. Side Chain Variations :
Amine vs. Nitrile :
Imidazole-Pyridine Hybrids :
Physicochemical and Application-Based Insights
Table 2: Property and Application Comparisons
Research and Industrial Relevance
- Pharmaceutical Potential: The bipyrazole-amine scaffold is understudied but shares features with pyrazolopyrimidinones (e.g., MK13), which are explored as kinase inhibitors .
- Agrochemical Utility : Trifluoromethyl-pyrazole derivatives are prevalent in herbicides and insecticides (e.g., pyridalyl, CAS 179101-81-6), though the target compound’s discontinued status suggests synthesis or stability challenges .
Biological Activity
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine (CAS No. 1171853-80-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆F₃N₅
- Molecular Weight : 287.28 g/mol
- CAS Number : 1171853-80-7
Biological Activity Overview
The biological activity of {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.
This compound is believed to interact with the proteasome system, which plays a critical role in regulating protein degradation and cellular homeostasis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and the inhibition of tumor growth.
Study 1: Proteasome Inhibition
A study published in Frontiers in Chemistry highlighted the role of compounds similar to {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine in inhibiting the chymotrypsin-like (CT-L) activity of the proteasome. The compound exhibited an IC50 value of approximately 0.60 μM, indicating significant inhibitory activity against cancer cell lines such as MDA-MB-468 .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar bipyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. For instance, hydrophobic residues improved potency against CT-L activity . This indicates that {3-[1',5'-dimethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propyl}amine may be optimized for better efficacy through structural modifications.
Study 3: Antimicrobial Activity
While primarily studied for its anticancer properties, derivatives of bipyrazole compounds have also shown promising antimicrobial activities. Research indicated that modifications to the bipyrazole scaffold could yield compounds with significant antibacterial properties against both gram-positive and gram-negative bacteria .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
